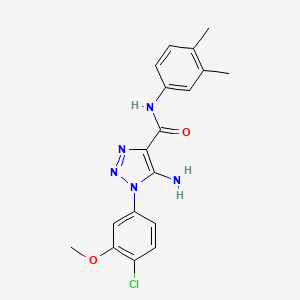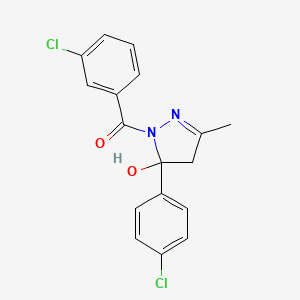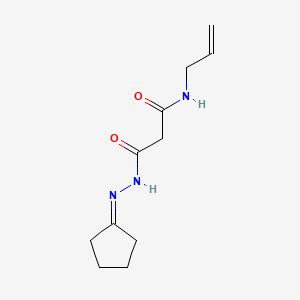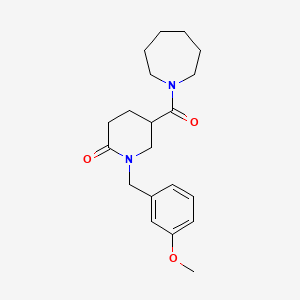![molecular formula C16H24N4O B4889403 N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide](/img/structure/B4889403.png)
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide, also known as MPMP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide involves the inhibition of key enzymes and proteins that are essential for the survival and growth of cancer cells, fungi, and bacteria. N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide has been shown to inhibit the growth of fungi and bacteria, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide in lab experiments is its ability to inhibit the growth of cancer cells, fungi, and bacteria. This makes it a useful tool for studying the mechanisms of cell growth and death. However, one limitation of using N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide is its potential toxicity, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide. One potential area of research is the development of new drugs based on the structure of N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide. Additionally, further studies on the mechanism of action of N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide could lead to a better understanding of the processes involved in cell growth and death. Finally, research on the potential side effects of N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide could lead to a better understanding of its safety and efficacy as a drug.
Méthodes De Synthèse
The synthesis of N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide involves a series of chemical reactions that start with the reaction of 4-methyl-1-piperazine with 3-pyridinecarboxaldehyde to form a Schiff base. The Schiff base is then reacted with 4-pentenoyl chloride to form the final product, N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide.
Applications De Recherche Scientifique
N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide has been the subject of scientific research due to its potential applications in the field of medicine. Studies have shown that N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-4-pentenamide has antitumor, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-3-4-7-15(21)18-13-14-6-5-8-17-16(14)20-11-9-19(2)10-12-20/h3,5-6,8H,1,4,7,9-13H2,2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSJBVUYGNIXDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)CNC(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]pent-4-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[({[5-(diphenylmethyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4889327.png)
![N-(4-cyanophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4889333.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4889337.png)

![5-(4-morpholinylmethyl)-N-[(1R*,2S*)-2-phenylcyclohexyl]-3-isoxazolecarboxamide](/img/structure/B4889346.png)

![2-(4-{[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B4889353.png)
![2-amino-4-(2-naphthyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4889361.png)
![7-(4-acetylphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4889367.png)

![3-(3-fluoro-4-methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B4889375.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4889383.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4889404.png)
